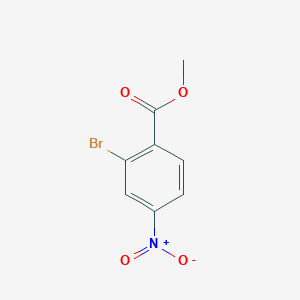

Methyl 2-bromo-4-nitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMZAFDNPJLOTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30578722 | |

| Record name | Methyl 2-bromo-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100959-22-6 | |

| Record name | Methyl 2-bromo-4-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100959-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-bromo-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-Bromo-4-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties of Methyl 2-bromo-4-nitrobenzoate

An In-Depth Technical Guide to the Chemical Properties of Methyl 2-bromo-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its trifunctional nature, featuring a bromine atom, a nitro group, and a methyl ester on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, reactivity, and safe handling protocols, grounded in established scientific principles.

Core Chemical Identity and Physical Properties

This compound is a compound whose utility is defined by the interplay of its constituent functional groups. Understanding its fundamental properties is the first step in harnessing its synthetic potential.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 100959-22-6 | [1][2][3] |

| Molecular Formula | C₈H₆BrNO₄ | [1][3] |

| SMILES | COC(=O)C1=C(C=C(C=C1)[O-])Br | [1] |

| InChIKey | XYMZAFDNPJLOTP-UHFFFAOYSA-N | [1] |

The physical characteristics of a compound dictate its handling, storage, and purification requirements.

| Physical Property | Value | Source |

| Molecular Weight | 260.04 g/mol | [1][3] |

| Appearance | Light orange to Yellow to Green powder/crystal | [2] |

| Melting Point | 82.0 to 86.0 °C | [2][4] |

| Purity | >98.0% (GC) | [2][4] |

| Topological Polar Surface Area | 72.1 Ų | [1] |

Spectroscopic Profile: A Structural Elucidation

The structural arrangement of this compound gives rise to a distinct spectroscopic fingerprint. A thorough understanding of its expected spectral data is critical for reaction monitoring and quality control.

Causality in Spectroscopic Signatures

The electron-withdrawing nature of the nitro (-NO₂) and methyl ester (-CO₂CH₃) groups, combined with the inductive effect and lone-pair donation of the bromine (-Br) atom, creates a unique electronic environment. This environment dictates the chemical shifts of the aromatic protons and carbons in NMR spectroscopy, the vibrational frequencies of bonds in IR spectroscopy, and the fragmentation patterns in mass spectrometry. The substituents deshield the aromatic protons, shifting them downfield in the ¹H NMR spectrum.

| Technique | Expected Peaks / Signals | Rationale |

| ¹H NMR | ~8.0-8.5 ppm (3H, m) | Aromatic protons are significantly deshielded by the adjacent electron-withdrawing nitro and ester groups. The splitting pattern will be complex due to the substitution pattern. |

| ~3.9 ppm (3H, s) | The singlet corresponds to the three protons of the methyl ester group. | |

| ¹³C NMR | ~165 ppm | Carbonyl carbon of the ester group. |

| ~120-150 ppm | Aromatic carbons, with quaternary carbons (attached to Br, NO₂, CO₂CH₃) showing distinct shifts. | |

| ~53 ppm | Carbon of the methyl group in the ester. | |

| IR Spectroscopy | ~1720-1730 cm⁻¹ | Strong C=O stretch from the ester functional group.[5] |

| ~1530 cm⁻¹ (asymmetric) | Characteristic NO₂ stretching vibrations.[5][6] | |

| ~1350 cm⁻¹ (symmetric) | Characteristic NO₂ stretching vibrations.[5][6] | |

| ~1250 cm⁻¹ | C-O stretch of the ester.[5] | |

| Mass Spectrometry | m/z ≈ 259/261 | Molecular ion peak ([M]⁺) showing a characteristic ~1:1 isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).[1] |

| m/z ≈ 228/230 | Loss of the methoxy group (-OCH₃) from the molecular ion. | |

| m/z ≈ 200/202 | Loss of the entire ester group (-CO₂CH₃) from the molecular ion. |

Reactivity and Synthetic Potential

The reactivity of this compound is governed by the electronic properties of its substituents. The powerful electron-withdrawing nitro group, positioned para to the bromine atom, is the dominant activating feature for certain reaction types.

-

Nucleophilic Aromatic Substitution (SₙAr): The bromine atom is an excellent leaving group in SₙAr reactions. Its departure is facilitated by the stabilization of the negatively charged intermediate (Meisenheimer complex) by the para-nitro group. This allows for the introduction of various nucleophiles (e.g., amines, alkoxides, thiols) at the C2 position, providing a pathway to a wide range of derivatives.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative. Common reducing agents include SnCl₂/HCl, H₂/Pd-C, or iron powder in acetic acid. The resulting amino group is a versatile handle for subsequent transformations, such as diazotization or acylation, opening up further synthetic avenues.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding 2-bromo-4-nitrobenzoic acid under either acidic or basic conditions. This transformation is useful when the carboxylic acid functionality is required for subsequent amide bond formation or other reactions.

Caption: Key reaction pathways for this compound.

Experimental Protocols and Workflows

The following protocols are designed as self-validating systems, incorporating in-process checks and characterization steps to ensure the integrity of the experimental outcome.

Protocol 1: Synthesis via Esterification of 2-Bromo-4-nitrobenzoic Acid

This protocol describes the synthesis of the title compound from its corresponding carboxylic acid, a common and reliable method.

Causality: The reaction proceeds via acid-catalyzed esterification (Fischer esterification). A strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-bromo-4-nitrobenzoic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

-

Heating: Allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-16 hours).

-

Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and the catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.

Protocol 2: Purification by Recrystallization

Causality: This technique exploits the differences in solubility of the desired compound and impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at room temperature, allowing for the crystallization of the pure product upon cooling.

Step-by-Step Methodology:

-

Solvent Selection: Based on polarity, a solvent system like ethanol/water or isopropanol is a suitable starting point.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

-

Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Experimental Workflow: Synthesis to Characterization

The following workflow ensures the identity and purity of the final compound.

Caption: A logical workflow from synthesis to final product validation.

Safety and Handling

Adherence to safety protocols is paramount when working with any chemical reagent.

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust.[1]

-

P280: Wear protective gloves, eye protection, and face protection.[1][4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[2][4]

-

-

Handling and Storage:

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid dust formation.[8] Handle in accordance with good industrial hygiene and safety practices.[9]

-

Storage: Keep container tightly closed. Store in a cool, dry, and dark place.[4] Store away from incompatible materials such as strong oxidizing agents.[4][10]

-

Conclusion

This compound is a strategically functionalized aromatic compound with significant utility in organic synthesis. Its defined reactivity, particularly in SₙAr and nitro-reduction reactions, makes it a valuable precursor for developing novel pharmaceutical agents and functional materials. A comprehensive understanding of its properties, spectroscopic signatures, and safe handling procedures, as detailed in this guide, is essential for its effective and safe application in a research and development setting.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). Methyl 4-bromo-2-nitrobenzoate. National Center for Biotechnology Information.

- The Organic Chemistry Tutor. (2018). Nitration of MethylBenzoate and Nitration of Bromobenzene. YouTube.

- PubChem. (n.d.). Methyl 2-methyl-4-nitrobenzoate. National Center for Biotechnology Information.

- Capot Chemical. (2018). Material Safety Data Sheet.

- Homework.Study.com. (n.d.). how to interpret the IR, HNMR and carbon NMR of methyl nitro benzoate?.

Sources

- 1. This compound | C8H6BrNO4 | CID 15833211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 100959-22-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. scbt.com [scbt.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. homework.study.com [homework.study.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Methyl 4-bromo-2-nitrobenzoate | C8H6BrNO4 | CID 18350461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. capotchem.com [capotchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

Methyl 2-bromo-4-nitrobenzoate molecular formula and weight

An In-Depth Technical Guide to Methyl 2-bromo-4-nitrobenzoate: Synthesis, Reactivity, and Applications

Introduction

This compound is a highly functionalized aromatic compound that serves as a versatile intermediate in modern organic synthesis. Its trifunctional nature—featuring a methyl ester, a bromo substituent, and a nitro group—provides a rich platform for molecular elaboration, making it a valuable building block for the synthesis of complex target molecules. For researchers in pharmaceuticals, agrochemicals, and materials science, understanding the properties and reactivity of this reagent is crucial for developing efficient and robust synthetic pathways. This guide provides an in-depth exploration of its synthesis, chemical behavior, and key applications, with a focus on the practical insights required for laboratory implementation.

Physicochemical and Spectroscopic Properties

This compound is typically a crystalline solid at room temperature.[1][2] Its key properties are summarized below for quick reference. The structural arrangement of the electron-withdrawing bromo and nitro groups, ortho and para to the methyl ester respectively, significantly influences the molecule's reactivity and spectroscopic characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BrNO₄ | [3][4] |

| Molecular Weight | 260.04 g/mol | [3][5] |

| CAS Number | 100959-22-6 | [1][3][4] |

| Appearance | Light orange to yellow/green crystalline powder | [1][2] |

| Melting Point | 82.0 - 86.0 °C | [1][2][5] |

| IUPAC Name | This compound | [1] |

| Common Synonyms | 2-Bromo-4-nitrobenzoic Acid Methyl Ester | [1][4] |

Spectroscopic Profile

Proper characterization is essential for verifying the identity and purity of synthesized or purchased material. Based on its structure and data from analogous compounds, the expected spectroscopic data are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the methyl ester protons. The powerful electron-withdrawing effects of the nitro and bromo groups will shift the aromatic protons downfield. A singlet integrating to 3H for the methyl ester (-OCH₃) would appear around 3.9-4.0 ppm. The aromatic region (approx. 7.5-8.5 ppm) will display three protons with splitting patterns dictated by their ortho, meta, and para relationships.

-

¹³C NMR: The carbon spectrum will show eight distinct signals. The carbonyl carbon of the ester will be significantly downfield (approx. 164-166 ppm). The aromatic carbons will appear in the 120-150 ppm range, with the carbons directly attached to the bromine and nitro groups being readily identifiable. The methyl carbon will be observed around 52-53 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[6][7] Strong absorption bands are expected for the carbonyl (C=O) stretch of the ester at approximately 1720-1740 cm⁻¹. The nitro group (NO₂) will exhibit two characteristic strong stretching bands: an asymmetric stretch around 1520-1540 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.[6] Aromatic C-H and C=C stretching bands will also be present.

Synthesis and Purification

The most common and logical laboratory synthesis of this compound involves a two-step sequence starting from 2-bromo-4-nitrotoluene. This approach first involves the oxidation of the methyl group to a carboxylic acid, followed by Fischer esterification.

Experimental Protocol: Synthesis

Part A: Oxidation of 2-bromo-4-nitrotoluene

This protocol is adapted from a procedure for the synthesis of the carboxylic acid precursor.[8] The causality for this step lies in using a strong oxidizing agent (KMnO₄) under heating to convert the benzylic methyl group into a carboxylic acid.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-bromo-4-nitrotoluene (1.0 eq) to a mixture of pyridine and water (e.g., a 2:1 v/v ratio).

-

Reagent Addition: Heat the mixture to approximately 70°C. Add potassium permanganate (KMnO₄, 5-6 eq) portion-wise over 30-40 minutes to control the exothermic reaction.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct. Wash the solid with hot water. Combine the filtrates and cool in an ice bath.

-

Acidification: Carefully acidify the filtrate with concentrated hydrochloric acid (HCl) until the pH is less than 2. The product, 2-bromo-4-nitrobenzoic acid, will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Part B: Fischer Esterification

This protocol is based on the well-established Fischer esterification mechanism, which uses an acid catalyst and an excess of alcohol to drive the equilibrium towards the ester product.[3][9]

-

Reaction Setup: Place the dried 2-bromo-4-nitrobenzoic acid (1.0 eq) in a round-bottom flask. Add a large excess of anhydrous methanol (e.g., 10-20 eq), which acts as both the solvent and a reactant.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 0.1-0.2 eq).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C). The reaction is typically complete within 2-4 hours. Monitor by TLC.

-

Workup: Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

Purification Protocol

The crude product can be effectively purified by recrystallization.

-

Dissolve the crude solid in a minimal amount of hot ethanol or a mixture of ethyl acetate and hexanes.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The aromatic ring is electron-deficient due to the strong withdrawing effects of the nitro and bromo groups, making it susceptible to nucleophilic aromatic substitution (SNAr). The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, and it is widely used in drug development.[10][11] this compound can be coupled with various aryl or vinyl boronic acids to create complex biaryl structures. The choice of catalyst, ligand, and base is critical for achieving high yields and is a self-validating system; failure to form product often points to catalyst deactivation or incorrect base/solvent choice.

Protocol Outline: Suzuki Coupling

-

Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).[12]

-

Degassing: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.

-

Solvent & Catalyst: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1). Bubble argon through the solution for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) under a positive pressure of argon.[10]

-

Reaction: Heat the mixture to 80-100°C with vigorous stirring for 4-12 hours, monitoring by TLC.

-

Workup: After cooling, dilute with ethyl acetate and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the residue by column chromatography on silica gel.

Applications in Drug Discovery and Development

Substituted nitrobenzoates are common structural motifs and key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The functional groups on this compound allow for its incorporation into larger, more complex molecules with potential biological activity.

-

Scaffold for Anti-Inflammatory Drugs: A structurally related compound, 2-Bromo-3-nitrobenzoic Acid Methyl Ester, is a known intermediate in the synthesis of Balsalazide, an anti-inflammatory drug used to treat inflammatory bowel disease. This highlights the role of bromo-nitrobenzoate esters as precursors to pharmacologically active aniline derivatives (via reduction of the nitro group).

-

Antimicrobial Agents: Research has shown that derivatives of nitrobenzoates can exhibit significant biological activity. For instance, various 3-methyl-4-nitrobenzoate derivatives have been synthesized and evaluated as antifungal drug candidates, showing promising activity against Candida strains.[13] The core nitrobenzoate structure is crucial to this activity, making this compound an attractive starting point for the development of novel antimicrobial agents.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The primary hazards are skin and eye irritation.[5][12]

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |

Safe Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in the laboratory.

First-Aid Measures

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[5][12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[5][12]

-

If Inhaled: Move person to fresh air.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[15]

Storage

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]

-

Store away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a powerful and versatile chemical intermediate whose value is defined by its readily accessible functional groups. It provides a reliable platform for building molecular complexity through established synthetic transformations like palladium-catalyzed cross-coupling and nucleophilic substitution. For drug development professionals and synthetic chemists, a thorough understanding of its synthesis, reactivity, and handling is a prerequisite for leveraging its full potential in the creation of novel pharmaceuticals and advanced materials.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Ningbo Inno Pharmchem. (2025). This compound: Synthesis Intermediate for Pharmaceuticals and Organic Chemistry.

- Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions.

- Chemistry LibreTexts. (2023). Fischer Esterification.

- Master Organic Chemistry. (2022). Fischer Esterification.

- da Silva, A. C. G., et al. (2020). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate.

- Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid.

- Homework.Study.com. (n.d.). Interpret the infrared spectrum of methyl m-nitrobenzoate.

- Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.

- Chegg. (2015). Label the following IR Spectrum for Methyl M-Nitrobenzoate.

Sources

- 1. This compound | C8H6BrNO4 | CID 15833211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]

- 5. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]

- 6. homework.study.com [homework.study.com]

- 7. Solved Label the following IR Spectrum for Methyl | Chegg.com [chegg.com]

- 8. Buy Methyl 4-bromo-3-methyl-2-nitrobenzoate | 821773-44-8 [smolecule.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. chemlab.truman.edu [chemlab.truman.edu]

Introduction: Unveiling a Versatile Synthetic Building Block

An In-Depth Technical Guide to Methyl 2-bromo-4-nitrobenzoate: Synthesis, Characterization, and Applications

This compound is a polysubstituted benzene derivative that serves as a crucial intermediate in the landscape of organic synthesis. Its strategic arrangement of a methyl ester, a bromine atom, and a nitro group on the aromatic ring imparts a unique reactivity profile, making it a valuable precursor for the synthesis of complex molecules. This guide, intended for researchers and professionals in drug development and chemical sciences, provides a comprehensive overview of its structure, a detailed protocol for its synthesis, robust methods for its characterization, and an exploration of its applications as a versatile chemical scaffold. The presence of three distinct functional groups allows for a wide array of chemical transformations, positioning it as a key component in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1][2]

Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its structure and properties. This compound is systematically named according to IUPAC nomenclature, which precisely describes the connectivity of its atoms.

IUPAC Name and Structural Details

The formal IUPAC name for this compound is This compound .[3] This name delineates a benzoate core, with a bromine atom at position 2 and a nitro group at position 4 relative to the methyl ester group.

The structure features an electron-withdrawing nitro group and a moderately deactivating bromo group, which influence the reactivity of the aromatic ring and the other functional groups.

Physicochemical Data Summary

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental setups.

| Property | Value | Source |

| CAS Number | 100959-22-6 | [2][3] |

| Molecular Formula | C₈H₆BrNO₄ | [2][3] |

| Molecular Weight | 260.04 g/mol | [3] |

| Appearance | Light orange to yellow to green powder/crystal | |

| Melting Point | 82.0 - 86.0 °C | |

| Purity | >98.0% (GC) |

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through a two-step process starting from 2-bromo-4-nitrotoluene. This pathway involves the oxidation of the methyl group to a carboxylic acid, followed by Fischer esterification.

Sources

The Versatile Intermediate: A Technical Guide to Methyl 2-bromo-4-nitrobenzoate

An In-depth Exploration of its Synthesis, Reactions, and Applications in Modern Drug Discovery and Material Science

Introduction

In the landscape of modern organic synthesis and pharmaceutical development, the strategic use of highly functionalized building blocks is paramount. Methyl 2-bromo-4-nitrobenzoate, a seemingly unassuming aromatic ester, is a quintessential example of such a versatile intermediate. Its unique arrangement of a bromine atom, a nitro group, and a methyl ester on a benzene ring offers a rich platform for a diverse array of chemical transformations. This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, key reactions, and applications, underscoring its significance as a pivotal component in the synthesis of complex molecules.

Nomenclature and Identification: A Compound of Many Names

Clarity in chemical identification is crucial for reproducible research. This compound is known by several synonyms and identifiers across various chemical databases and commercial suppliers. Establishing a clear understanding of this nomenclature is the first step in harnessing its synthetic potential.

The most common synonym for this compound is 2-Bromo-4-nitrobenzoic Acid Methyl Ester .[1] This name explicitly describes the parent carboxylic acid and the methyl ester functional group. Other alternative names and identifiers are cataloged below for comprehensive identification.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 100959-22-6[1] |

| Molecular Formula | C₈H₆BrNO₄[1] |

| Molecular Weight | 260.04 g/mol [2] |

| Synonyms | 2-Bromo-4-nitrobenzoic Acid Methyl Ester, Methyl 4-nitro-2-bromobenzoate, Benzoic acid, 2-bromo-4-nitro-, methyl ester |

It is important to distinguish this compound from its isomers, such as Methyl 4-bromo-2-nitrobenzoate and Methyl 2-bromo-5-nitrobenzoate, as the positions of the functional groups dictate its reactivity and suitability for specific synthetic pathways.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. The table below summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| Appearance | Light orange to yellow crystalline powder | TCI |

| Melting Point | 82.0 to 86.0 °C | TCI |

| Boiling Point (Predicted) | 339.2 ± 27.0 °C | ChemicalBook |

| Density (Predicted) | 1.673 ± 0.06 g/cm³ | ChemicalBook |

| Solubility | Soluble in organic solvents such as ethers and alcohols; insoluble in water. | ChemBK |

Spectroscopic data is essential for the verification of the compound's identity and purity. While a specific, publicly available spectrum for this compound is not readily found, the expected signals in ¹H and ¹³C NMR spectroscopy can be predicted based on its structure and data from similar compounds.

-

¹H NMR: One would expect a singlet for the methyl ester protons (around 3.9 ppm), and three aromatic protons in the 7.5-8.5 ppm region, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The spectrum would show a signal for the methyl carbon (around 53 ppm), a carbonyl carbon signal (around 165 ppm), and six distinct aromatic carbon signals, with those attached to the bromine and nitro groups being significantly influenced by these substituents.

Synthesis and Handling

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 2-bromo-4-nitrobenzoic acid.

Synthesis Pathway: From Toluene to Target Ester

The synthesis of the precursor, 2-bromo-4-nitrobenzoic acid, can be conceptualized as a multi-step process starting from a simple aromatic hydrocarbon like toluene. This sequence highlights fundamental electrophilic aromatic substitution and oxidation reactions.

Caption: Synthetic route to this compound from toluene.

Experimental Protocol: Fischer Esterification of 2-bromo-4-nitrobenzoic acid

This protocol describes a general procedure for the synthesis of this compound via Fischer esterification.

Materials:

-

2-bromo-4-nitrobenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-4-nitrobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel to obtain pure this compound.[3][4]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

GHS Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

Wear protective gloves, eye protection, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area with plenty of water and seek medical advice.

Key Reactions and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The bromine atom is an excellent handle for cross-coupling reactions, while the nitro group can be readily reduced to an amine, and the ester can be hydrolyzed or aminated.

Suzuki-Miyaura Cross-Coupling: A Gateway to Biaryl Scaffolds

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. This compound can serve as the aryl halide partner in this reaction, enabling the synthesis of complex biaryl structures, which are prevalent in many pharmaceutical agents.

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., potassium carbonate)

-

Anhydrous solvent (e.g., toluene or 1,4-dioxane)

-

Water (degassed)

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), phenylboronic acid (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).

-

Add the degassed solvent system (e.g., a mixture of toluene and water).

-

Heat the reaction mixture with vigorous stirring to a temperature typically between 80-120 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired biaryl compound.[5][6]

Reduction of the Nitro Group and Further Functionalization

The nitro group in this compound can be selectively reduced to an amine using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This opens up a plethora of possibilities for further derivatization, including amide bond formation, diazotization, and the synthesis of heterocyclic systems. This versatility makes it a valuable intermediate in the synthesis of a wide range of bioactive molecules.[7]

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of selective transformations, making it a key intermediate in the preparation of complex molecules for the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to effectively utilize this compound in their synthetic endeavors and drive innovation in chemical and life sciences.

References

- Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title].

- Ningbo Inno Pharmchem Co., Ltd. (2025, September 12). This compound: Synthesis Intermediate for Pharmaceuticals and Organic Chemistry.

- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.

- PubChem. (n.d.). Methyl 4-nitrobenzoate.

- Homework.Study.com. (n.d.). Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and....

- National Center for Biotechnology Information. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.

- ResearchGate. (n.d.). Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968).

- Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.

- PubChem. (n.d.). This compound.

- Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst.

- MDPI. (2022, November 29). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.

- Chegg.com. (2023, March 21). Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl.

- YouTube. (2012, April 10). Organic Mechanism Fischer Esterification 004.

- Truman State University. (n.d.). Fischer Esterification of 3-ntrobenzoic acid 2017.

- Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.

- ResearchGate. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene.

- ResearchGate. (2016, January 29). Nitration of Methyl Benzoate.

- University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C8H6BrNO4 | CID 15833211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemlab.truman.edu [chemlab.truman.edu]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buy Methyl 4-bromo-3-methyl-2-nitrobenzoate | 821773-44-8 [smolecule.com]

Physical and chemical properties of Methyl 2-bromo-4-nitrobenzoate

An In-depth Technical Guide to Methyl 2-bromo-4-nitrobenzoate

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 100959-22-6). It is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize substituted nitroaromatics as versatile chemical intermediates. The document details experimental protocols, discusses chemical reactivity, and outlines safety and handling procedures, grounding all information in established scientific principles.

Introduction and Strategic Importance

This compound is a highly functionalized aromatic compound. Its structure, featuring an ester, a nitro group, and a bromine atom on a benzene ring, makes it a valuable building block in synthetic chemistry. The electronic properties and positional arrangement of these substituents—the electron-withdrawing nature of the nitro group and the ester, combined with the leaving group potential of the bromine—create a molecule primed for a variety of chemical transformations. This strategic utility is particularly relevant in the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs), where precise control over molecular architecture is paramount. This guide aims to serve as a practical resource for harnessing the synthetic potential of this important intermediate.

Physicochemical and Spectroscopic Profile

The accurate identification and characterization of starting materials are fundamental to reproducible and successful research. The properties of this compound are summarized below.

Physical and Chemical Properties

Quantitative data for this compound are compiled in the table below, sourced from reliable chemical databases and supplier specifications.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 100959-22-6 | [1][2] |

| Molecular Formula | C₈H₆BrNO₄ | [1][2] |

| Molecular Weight | 260.04 g/mol | [1][2][3] |

| Appearance | Light orange to yellow crystalline powder | [4] |

| Melting Point | 82 - 86 °C | [4] |

| Boiling Point | ~315-320 °C (Predicted) | [5] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethers, alcohols). | [5] |

Spectroscopic Data (Predicted)

While experimentally derived spectra are the gold standard, high-quality predicted data based on established algorithms are invaluable for preliminary identification. The following are predicted spectroscopic characteristics for this compound.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm) and one singlet in the aliphatic region for the methyl ester protons.

-

Methyl Protons (-OCH₃): A singlet around δ 3.9 ppm.

-

Aromatic Protons: The proton ortho to the bromine and meta to the nitro group will be the most deshielded. The proton ortho to the nitro group will also be significantly downfield. The proton between the bromo and nitro groups will likely appear as a doublet of doublets.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will show eight distinct signals.

-

Carbonyl Carbon (-C=O): Expected around δ 164-166 ppm.

-

Methyl Carbon (-OCH₃): Expected around δ 52-54 ppm.

-

Aromatic Carbons: Four signals for carbons attached to protons and two quaternary carbon signals (one attached to bromine and one to the nitro group), with chemical shifts influenced by the electronic effects of the substituents.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1730 cm⁻¹.

-

NO₂ Stretch (Nitro): Two strong bands are characteristic: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

-

C-O Stretch (Ester): A strong band in the 1250-1300 cm⁻¹ region.

-

C-Br Stretch: Typically found in the fingerprint region, below 700 cm⁻¹.

-

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). The nominal molecular weight is 260 g/mol , so peaks would be expected at m/z 259 and 261.

Synthesis and Purification Protocol

The synthesis of this compound is most effectively achieved via a two-step process starting from 2-bromo-4-nitrotoluene. This approach ensures high regiochemical purity.

Step 1: Oxidation of 2-bromo-4-nitrotoluene to 2-bromo-4-nitrobenzoic acid

This step involves the oxidation of the methyl group to a carboxylic acid. Potassium permanganate is a powerful and effective oxidizing agent for this transformation.

Protocol:

-

To a solution of 2-bromo-4-nitrotoluene (1 equivalent) in a mixture of pyridine and water, heat the mixture to 70°C.[6]

-

Slowly add potassium permanganate (6 equivalents) in portions to control the exothermic reaction.[6]

-

After the addition is complete, reflux the reaction mixture for 8 hours to ensure complete oxidation.[6]

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once complete, cool the mixture and filter it while hot to remove the manganese dioxide byproduct.

-

Acidify the filtrate with concentrated HCl to a pH < 2 while cooling in an ice bath.

-

The product, 2-bromo-4-nitrobenzoic acid, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Fischer Esterification of 2-bromo-4-nitrobenzoic acid

This classic acid-catalyzed esterification converts the carboxylic acid into its corresponding methyl ester.

Protocol:

-

Suspend the dried 2-bromo-4-nitrobenzoic acid (1 equivalent) in an excess of methanol, which acts as both solvent and reactant.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (typically 2-3 mol%).

-

Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Reduce the volume of methanol using a rotary evaporator.

-

Neutralize the remaining acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the product into a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Diagram: Synthesis Workflow

Caption: Two-step synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

-

Nucleophilic Aromatic Substitution (SₙAr): The bromine atom is positioned ortho and para to two strongly electron-withdrawing groups (nitro and ester), which activates the aromatic ring towards nucleophilic attack. This allows for the displacement of the bromide by a wide range of nucleophiles (e.g., amines, alkoxides, thiols), providing a direct route to diverse substituted benzoate derivatives. This reactivity is a cornerstone of its use as a synthetic intermediate.[7]

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C, Fe/NH₄Cl). This transformation yields Methyl 2-bromo-4-aminobenzoate, a key precursor for building heterocyclic rings (e.g., benzimidazoles, quinazolines) or for further functionalization via diazotization reactions.

-

Cross-Coupling Reactions: The C-Br bond can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the formation of new carbon-carbon or carbon-heteroatom bonds at the 2-position, significantly increasing molecular complexity.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions, which can be useful for subsequent amide coupling reactions or other modifications.

These reactions highlight the compound's role as a versatile platform for constructing more complex molecules, making it a valuable asset in medicinal chemistry and materials science.[5][7]

Diagram: Key Reaction Pathways

Caption: Major synthetic transformations of the title compound.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1][4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][5]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[4] Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]

-

Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[8]

-

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[4][8][9]

Conclusion

This compound is a strategically important chemical intermediate with a well-defined reactivity profile. Its utility in organic synthesis, particularly for the construction of pharmaceutical and agrochemical targets, is significant. By understanding its physicochemical properties, synthetic routes, and chemical behavior, researchers can effectively and safely leverage this compound to achieve their synthetic goals.

References

- ChemBK. (n.d.). METHYL 4-BROMO-2-NITROBENZOATE.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). Methyl 4-bromo-2-nitrobenzoate. National Center for Biotechnology Information.

- Ningbo Inno Pharmchem. (2025, September 12). This compound: Synthesis Intermediate for Pharmaceuticals and Organic Chemistry.

- Capot Chemical. (2018, September 5). Material Safety Data Sheet.

Sources

- 1. This compound | C8H6BrNO4 | CID 15833211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Methyl 4-bromo-2-nitrobenzoate | C8H6BrNO4 | CID 18350461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chembk.com [chembk.com]

- 6. 2-BROMO-4-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. capotchem.com [capotchem.com]

- 9. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Synthesis of Substituted Nitrobenzoates

Introduction: The Enduring Significance of Substituted Nitrobenzoates in Modern Chemistry

Substituted nitrobenzoates represent a cornerstone class of molecules, serving as pivotal intermediates in a multitude of chemical disciplines. Their inherent structural features—an electron-withdrawing nitro group and a versatile ester functionality on an aromatic scaffold—render them indispensable building blocks in the synthesis of a wide array of value-added compounds. For researchers, scientists, and professionals in drug development, a comprehensive understanding of the synthetic routes to these molecules is not merely academic; it is a gateway to innovation.

The strategic placement of the nitro group profoundly influences the electronic and steric properties of the benzene ring, thereby dictating the molecule's reactivity and potential applications. This guide, born from extensive laboratory experience and a deep dive into the chemical literature, eschews a rigid, one-size-fits-all approach. Instead, it offers a holistic and logically structured exploration of the primary and contemporary methods for synthesizing substituted nitrobenzoates. We will delve into the causality behind experimental choices, providing not just the "how" but, more critically, the "why." Every protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.

This in-depth technical guide will navigate through the classical and modern landscapes of nitrobenzoate synthesis, from the foundational electrophilic aromatic substitution and Fischer-Speier esterification to the more recent advancements in catalytic and decarboxylative methodologies. Furthermore, we will illuminate the practical utility of these compounds by showcasing their role as key precursors in the synthesis of significant pharmaceutical agents.

I. The Classical Cornerstones: Foundational Synthetic Strategies

The synthesis of substituted nitrobenzoates has long been dominated by two robust and well-understood chemical transformations: the direct nitration of benzoate esters and the esterification of nitrobenzoic acids. These methods, while traditional, remain highly relevant due to their scalability, cost-effectiveness, and broad applicability.

A. Direct Nitration of Benzoate Esters: An Electrophilic Aromatic Substitution Approach

The direct introduction of a nitro group onto a benzoate ester is a classic example of electrophilic aromatic substitution (EAS). The ester group is a deactivating, meta-directing substituent, meaning it withdraws electron density from the aromatic ring, making it less reactive than benzene, and directs the incoming electrophile to the positions meta to itself.[1]

Causality of Experimental Choices:

-

The Nitrating Mixture: A combination of concentrated nitric acid and concentrated sulfuric acid is the quintessential nitrating agent. Sulfuric acid, being a stronger acid, protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[2][3]

-

Temperature Control: The nitration of aromatic compounds is a highly exothermic process. Maintaining a low temperature (typically 0–10 °C) is crucial to prevent over-nitration (the introduction of multiple nitro groups) and to minimize the formation of undesired side products.[3]

-

Reaction Quenching: The reaction is typically quenched by pouring the reaction mixture onto ice. This serves to rapidly cool the reaction, dilute the strong acids, and precipitate the solid nitrobenzoate product, which is generally insoluble in water.[4]

Experimental Protocol 1: Synthesis of Methyl 3-Nitrobenzoate [5][6]

Materials:

-

Methyl benzoate

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Methanol (for recrystallization)

Procedure:

-

In a flask, cool 1.0 mL of concentrated sulfuric acid in an ice-water bath.

-

Slowly add 0.4 mL of methyl benzoate to the cold sulfuric acid with swirling.

-

In a separate test tube, prepare the nitrating mixture by carefully adding 0.5 mL of concentrated sulfuric acid to 0.5 mL of concentrated nitric acid, keeping the mixture cool in the ice bath.

-

Add the cold nitrating mixture dropwise to the methyl benzoate solution over 10-15 minutes, ensuring the temperature remains below 15 °C.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for 15 minutes.

-

Pour the reaction mixture onto crushed ice in a beaker.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from methanol to obtain pure methyl 3-nitrobenzoate.

Expected Yield: 77%[6]

Diagram 1: Mechanism of Electrophilic Nitration of Methyl Benzoate

Caption: Mechanism of the electrophilic aromatic substitution for the nitration of methyl benzoate.

B. Esterification of Nitrobenzoic Acids: The Fischer-Speier Approach

The Fischer-Speier esterification is a time-honored method for converting a carboxylic acid into an ester by reacting it with an alcohol in the presence of a strong acid catalyst. This equilibrium-controlled reaction is particularly useful for synthesizing nitrobenzoates from their corresponding nitrobenzoic acid precursors.

Causality of Experimental Choices:

-

Acid Catalyst: A strong acid, such as sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

-

Excess Alcohol: To drive the equilibrium towards the formation of the ester, a large excess of the alcohol is often used as the solvent. This follows Le Châtelier's principle, favoring product formation.

-

Removal of Water: Alternatively, the removal of water, a byproduct of the reaction, can also shift the equilibrium to the right. This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent.

Experimental Protocol 2: Synthesis of Benzocaine from 4-Nitrobenzoic Acid [7][8]

Materials:

-

4-Nitrobenzoic acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Tin (Sn) powder

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

Procedure:

Step 1: Esterification of 4-Nitrobenzoic Acid to Ethyl 4-Nitrobenzoate

-

In a round-bottom flask, suspend 3.12 g of 4-nitrobenzoic acid in 15 mL of ethanol.

-

Cool the mixture in an ice bath and slowly add 1.0 mL of concentrated sulfuric acid.

-

Attach a reflux condenser and heat the mixture to reflux for 3 hours.

-

Cool the reaction mixture to room temperature, which should cause the ethyl 4-nitrobenzoate to precipitate.

-

Collect the solid by vacuum filtration and wash with cold water.

Step 2: Reduction of Ethyl 4-Nitrobenzoate to Benzocaine

-

To the crude ethyl 4-nitrobenzoate, add 35 g of powdered tin and 75 mL of concentrated hydrochloric acid.

-

Heat the mixture gently to initiate the reaction, then shake frequently.

-

After the reaction is complete, cool the mixture and decant the liquid.

-

Make the solution basic with a sodium hydroxide solution to precipitate the benzocaine.

-

Collect the solid by vacuum filtration and recrystallize from ethanol/water.

Expected Yield: High[7]

Diagram 2: Fischer-Speier Esterification Workflow

Caption: Stepwise workflow of the Fischer-Speier esterification mechanism.

II. Modern Methodologies: Expanding the Synthetic Toolkit

While classical methods are reliable, the demand for milder reaction conditions, greater functional group tolerance, and improved regioselectivity has driven the development of modern synthetic strategies for preparing substituted nitrobenzoates.

A. Ipso-Nitration of Arylboronic Acids

Ipso-nitration offers a powerful alternative for introducing a nitro group with high regioselectivity. In this reaction, a boronic acid or its ester, strategically positioned on the aromatic ring, is replaced by a nitro group.

Causality of Experimental Choices:

-

Nitro Source: Various reagents can serve as the nitro source, including iron nitrate, and mixtures of nitrate salts with chlorotrimethylsilane.[9][10] The choice of reagent can influence the reaction conditions and efficiency.

-

Catalyst: Some ipso-nitration reactions are catalyzed by metals like iron, which can proceed via a radical mechanism.[11]

-

Solvent: The choice of solvent, such as dichloromethane or acetonitrile, can affect the solubility of the reagents and the reaction rate.[9]

Experimental Protocol 3: Ipso-Nitration of an Arylboronic Acid [9]

Materials:

-

Arylboronic acid

-

Silver nitrate (AgNO₃)

-

Chlorotrimethylsilane (TMSCl)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of the arylboronic acid in dichloromethane, add silver nitrate.

-

Add chlorotrimethylsilane to the mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Filter the reaction mixture to remove silver salts.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the nitroarene product.

Diagram 3: General Scheme for Ipso-Nitration

Caption: General transformation in an ipso-nitration reaction.

B. Decarboxylative Nitration

Decarboxylative nitration is an emerging technique where a carboxylic acid group is replaced by a nitro group. This method is particularly attractive as it utilizes readily available carboxylic acids as starting materials.

Causality of Experimental Choices:

-

Catalyst: Copper catalysts are often employed in these reactions, which can proceed through a radical pathway.[12]

-

Nitrating Agent: A variety of nitrating agents can be used, including metal nitrates.

-

Reaction Conditions: These reactions are often carried out at elevated temperatures.

The mechanism of copper-catalyzed decarboxylative nitration is thought to involve the formation of a copper carboxylate, which then undergoes decarboxylation to form an aryl-copper intermediate. This intermediate can then be nitrated to yield the final product.[13]

III. Comparative Analysis of Synthetic Methods

The choice of synthetic method for a particular substituted nitrobenzoate depends on several factors, including the availability of starting materials, the desired substitution pattern, functional group tolerance, and scalability.

Table 1: Comparison of Synthetic Methods for Substituted Nitrobenzoates

| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yields |

| Direct Nitration | Benzoate Ester | HNO₃, H₂SO₄ | Cost-effective, scalable | Harsh acidic conditions, limited regioselectivity for some substrates | 60-85%[3] |

| Fischer Esterification | Nitrobenzoic Acid | Alcohol, Acid Catalyst | Good for acid-sensitive substrates, versatile | Equilibrium-limited, may require excess reagent or water removal | 70-95% |

| Ipso-Nitration | Arylboronic Acid | Metal nitrates, TMSCl | High regioselectivity, mild conditions | Substrate-dependent, boronic acids can be expensive | Moderate to Excellent[9] |

| Decarboxylative Nitration | Carboxylic Acid | Copper catalyst, Nitrating agent | Utilizes readily available starting materials | Often requires elevated temperatures, mechanism less understood | Moderate to Good[14] |

| Microwave-Assisted | Varies | Varies | Rapid reaction times, often higher yields | Requires specialized equipment, scalability can be a challenge | 80-95%[15] |

IV. Applications in Drug Development: From Bench to Bedside

Substituted nitrobenzoates are not merely synthetic curiosities; they are crucial precursors to a range of pharmaceuticals. The nitro group can be readily reduced to an amine, which is a common functional group in many active pharmaceutical ingredients (APIs).

A. Synthesis of Local Anesthetics: Benzocaine and Procaine

The synthesis of the local anesthetics benzocaine and procaine provides a clear illustration of the utility of 4-nitrobenzoic acid and its derivatives.

-

Benzocaine: As detailed in Experimental Protocol 2, benzocaine (ethyl 4-aminobenzoate) is synthesized from 4-nitrobenzoic acid via esterification followed by reduction of the nitro group.[8][16]

-

Procaine: The synthesis of procaine involves the reaction of 4-nitrobenzoyl chloride (derived from 4-nitrobenzoic acid) with 2-(diethylamino)ethanol, followed by the reduction of the nitro group.[17][18][19]

Diagram 4: Synthetic Pathway to Procaine from 4-Nitrobenzoic Acid

Sources

- 1. unwisdom.org [unwisdom.org]

- 2. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Copper-Catalyzed Decarboxylative Functionalization of Conjugated β,γ-Unsaturated Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d.web.umkc.edu [d.web.umkc.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. How to synthesize Benzocaine?_Chemicalbook [chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. ipso-Nitration of Arylboronic Acids with Chlorotrimethylsilane-Nitrate Salts [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. chemrevlett.com [chemrevlett.com]

- 15. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. prepchem.com [prepchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. m.youtube.com [m.youtube.com]

Reactivity and stability of Methyl 2-bromo-4-nitrobenzoate

An In-Depth Technical Guide to the Reactivity and Stability of Methyl 2-bromo-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 100959-22-6) is a pivotal intermediate in modern organic synthesis, particularly within pharmaceutical and agrochemical research.[1][2] Its utility stems from a unique molecular architecture: an aromatic ring activated by two potent electron-withdrawing groups (a nitro group and a methyl ester) and functionalized with a bromine atom, a versatile handle for cross-coupling reactions. This guide provides a comprehensive analysis of the compound's reactivity and stability profiles, grounded in established chemical principles and supported by experimental evidence. We will explore its participation in key synthetic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, and delineate its stability under various environmental and chemical stressors. This document is intended to serve as a practical resource, offering not only theoretical insights but also detailed experimental protocols to ensure the safe, effective, and reproducible use of this valuable synthetic building block.

Foundational Chemical and Physical Properties

A thorough understanding of a compound's physical properties is a prerequisite for its effective use in a laboratory setting. This compound is a crystalline solid under standard conditions.[3] The key physical and chemical data are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 100959-22-6 | [4] |

| Molecular Formula | C₈H₆BrNO₄ | [4] |

| Molecular Weight | 260.04 g/mol | [4] |

| Appearance | Light orange to yellow powder/crystal | [3] |

| Melting Point | 82.0 to 86.0 °C | [3] |

| Solubility | Soluble in many organic solvents; insoluble in water. |

The Reactivity Profile: A Tale of Electronic Activation

The reactivity of this compound is dominated by the powerful electron-withdrawing effects of the nitro (-NO₂) and methyl ester (-COOCH₃) groups. These substituents work in concert to significantly decrease the electron density of the aromatic ring, making it highly susceptible to certain classes of reactions that are otherwise challenging for simple aryl halides.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via an addition-elimination mechanism, the rate of which is greatly enhanced by the substituents present.

Causality of Reactivity:

-

Ring Activation: The nitro and ester groups are strong -R and -I (resonance and inductive) electron-withdrawing groups. They pull electron density from the aromatic ring, making the carbon atom bonded to the bromine highly electrophilic and thus a prime target for nucleophilic attack.[5]

-

Intermediate Stabilization: The rate-determining step in an SNAr reaction is typically the formation of the resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[5][6] The nitro group, being para to the site of attack (ortho to the bromine), is perfectly positioned to stabilize the negative charge of this intermediate through resonance, significantly lowering the activation energy of the reaction.[5][6]

Caption: Generalized SNAr mechanism for this compound.

Common nucleophiles used in SNAr reactions with this substrate include alkoxides, amines, and thiolates, providing straightforward access to a wide array of substituted benzoate derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.[7][8]

The Suzuki reaction couples the aryl bromide with an organoboron species (typically a boronic acid or ester) to form a new C-C bond.[9] This reaction is valued for its high functional group tolerance and generally mild conditions.[10] The electron-deficient nature of the aromatic ring in this compound facilitates the initial oxidative addition step of the catalytic cycle, often leading to high reaction efficiency.[7][11]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

For the synthesis of aryl amines, the Buchwald-Hartwig amination is an indispensable tool.[12][13] This reaction couples the aryl bromide with a primary or secondary amine.[8] The choice of phosphine ligand, base, and solvent is critical for achieving high yields, especially when dealing with potentially incompatible functional groups like the methyl ester, which could be susceptible to hydrolysis under harsh basic conditions.[14]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various standard reagents, such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation is fundamental in many synthetic routes, converting the electron-withdrawing nitro group into an electron-donating amino group, which dramatically alters the reactivity of the aromatic ring and provides a new site for further functionalization.

The Stability Profile: Handling and Storage Considerations

While a stable compound under recommended storage conditions, the stability of this compound can be compromised by exposure to heat, light, and incompatible chemicals.[15]

Thermal Stability

Nitroaromatic compounds as a class are known to be energetic materials that can decompose exothermically at elevated temperatures.[16][17][18] While specific differential scanning calorimetry (DSC) data for this compound is not widely published, caution should be exercised. Strong heating should be avoided, as it may lead to uncontrolled decomposition, potentially releasing toxic gases like NOx and HBr. The decomposition of nitroaromatic compounds can be initiated by the cleavage of the C-NO₂ bond.[19][20]

Photostability

Like many nitroaromatic compounds, this compound may be sensitive to light.[15] Prolonged exposure to UV or high-intensity visible light can induce degradation.[21] Therefore, it is best practice to store the compound in amber vials or other light-resistant containers and to minimize exposure during experimental manipulations.

Hydrolytic Stability

The stability of the methyl ester functional group is pH-dependent.

-

Acidic Conditions: The ester is relatively stable under mildly acidic conditions but can undergo acid-catalyzed hydrolysis at low pH, especially at elevated temperatures.[22][23]

-

Neutral Conditions: The ester exhibits good stability at neutral pH.

-

Basic Conditions: The ester is susceptible to base-catalyzed hydrolysis (saponification), which is typically much faster than acid-catalyzed hydrolysis.[24] Strong bases like NaOH or KOH will readily convert the methyl ester to the corresponding carboxylate salt. This is a critical consideration when selecting bases for cross-coupling reactions.

Chemical Incompatibilities

To ensure safety and experimental integrity, this compound should not be stored with or exposed to:

-

Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

-

Strong Bases: Will cause hydrolysis of the ester group and may initiate other side reactions.[15]

-

Strong Reducing Agents: Can reduce the nitro group, potentially in an uncontrolled manner.

Experimental Protocols: A Practical Guide

The following protocols are provided as a self-validating framework. The rationale behind key steps is explained to foster a deeper understanding and allow for logical troubleshooting.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Objective: To synthesize Methyl 2-phenyl-4-nitrobenzoate.

Methodology:

-

Inert Atmosphere Preparation (Trustworthiness Pillar): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

-